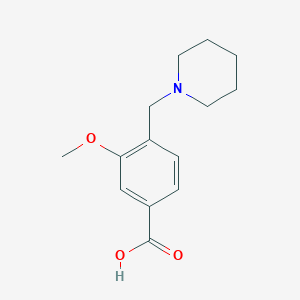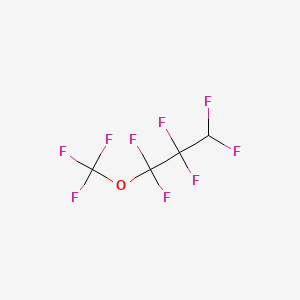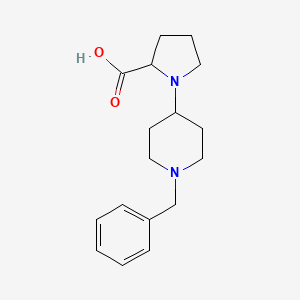![molecular formula C14H6F12O4 B12084308 Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
Di[hexafluoroisopropyl]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(hexafluoroisopropyl)terephthalate is a chemical compound with the molecular formula C14H6F12O4 and a molecular weight of 466.18 g/mol . It is known for its unique properties due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content to the molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(hexafluoroisopropyl)terephthalate typically involves the esterification of terephthalic acid with hexafluoroisopropanol. One common method is the oxidative esterification of aldehydes using sodium persulfate and a catalytic quantity of a nitroxide . This method is applicable to aromatic, heteroaromatic, and aliphatic aldehydes.
Industrial Production Methods
In industrial settings, the production of bis(hexafluoroisopropyl)terephthalate may involve large-scale esterification processes using terephthalic acid and hexafluoroisopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(hexafluoroisopropyl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The hexafluoroisopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of bis(hexafluoroisopropyl)terephthalate include oxidizing agents like sodium persulfate, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of bis(hexafluoroisopropyl)terephthalate depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
Bis(hexafluoroisopropyl)terephthalate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential probe in biological systems.
Mecanismo De Acción
The mechanism of action of bis(hexafluoroisopropyl)terephthalate involves its interaction with molecular targets through its functional groups. The hexafluoroisopropyl groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis(hexafluoroisopropyl)terephthalate include:
- Bis(2-hydroxyethyl)terephthalate
- Bis(2-ethylhexyl)terephthalate
- Dimethyl terephthalate
Uniqueness
Bis(hexafluoroisopropyl)terephthalate is unique due to the presence of hexafluoroisopropyl groups, which impart significant fluorine content and unique properties such as increased stability and reactivity compared to other terephthalate derivatives .
Propiedades
Fórmula molecular |
C14H6F12O4 |
|---|---|
Peso molecular |
466.17 g/mol |
Nombre IUPAC |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H6F12O4/c15-11(16,17)9(12(18,19)20)29-7(27)5-1-2-6(4-3-5)8(28)30-10(13(21,22)23)14(24,25)26/h1-4,9-10H |
Clave InChI |
UHIXUMRTPXHFPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


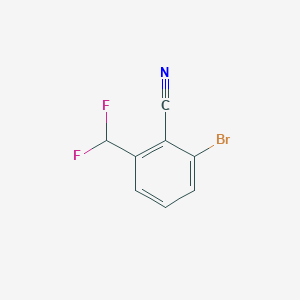
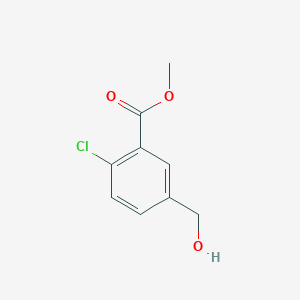



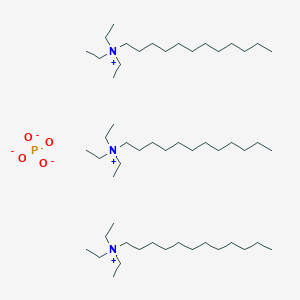


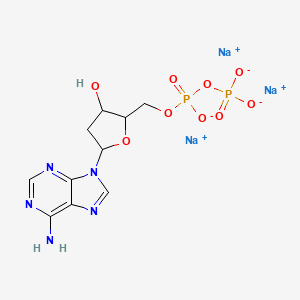
![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)

